molecular formula C9H14O4 B2537795 Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate CAS No. 2445794-33-0

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate

Cat. No.: B2537795
CAS No.: 2445794-33-0
M. Wt: 186.207
InChI Key: BTZXOTWILRKTNS-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol It is characterized by the presence of a cyclopropyl group, a hydroxyoxetane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate typically involves the reaction of cyclopropylacetate with an appropriate oxetane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe final product is purified using techniques such as recrystallization or column chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The hydroxyoxetane ring and ester functional group play crucial roles in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate is unique due to the combination of the cyclopropyl group and hydroxyoxetane ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(10)7(6-2-3-6)9(11)4-13-5-9/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZXOTWILRKTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)C2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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